molecular formula C14H18N4O4 B13014045 Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13014045
M. Wt: 306.32 g/mol
InChI Key: PFYUGHDRKZRWMZ-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C19H26N4O6. It is a derivative of pyrazolo[1,5-a]pyrimidine, a heterocyclic compound known for its diverse biological activities. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps. . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity .

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit kinases or other signaling proteins, thereby modulating cell growth, apoptosis, or inflammation . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

Biological Activity

Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate, with a CAS number of 1260169-03-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H26N4O6
  • Molar Mass : 406.43 g/mol
  • Structural Characteristics : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit inhibitory effects on various biological pathways. This compound has been studied for its potential as an inhibitor of specific kinases and receptors involved in cellular signaling pathways.

Targeted Pathways

  • ALK2 Inhibition : Recent studies have identified this compound as a potential inhibitor of ALK2 (activin receptor-like kinase 2), which plays a crucial role in bone morphogenetic protein (BMP) signaling. Inhibition of ALK2 can have therapeutic implications in conditions such as fibrodysplasia ossificans progressiva (FOP) .
  • Toll-like Receptor Modulation : The compound may also modulate Toll-like receptors (TLRs), which are pivotal in the immune response. Research has shown that pyrazolo[1,5-a]pyrimidines can act as agonists or antagonists of TLRs, influencing inflammatory responses .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : The compound showed potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 μM. This suggests a strong potential for further development as an anticancer agent .

In Vivo Studies

In vivo studies conducted on animal models have assessed the pharmacokinetics and toxicity profiles of the compound:

  • Toxicity Assessment : A study indicated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further therapeutic exploration .
  • Pharmacodynamic Effects : When administered orally at a dose of 40 mg/kg over three days, significant reductions in viral loads were observed in mouse models infected with influenza A virus, indicating antiviral potential .

Summary of Biological Activities

Activity TypeAssay TypeResultReference
Cell ProliferationMDA-MB-231 CellsIC50 = 0.126 μM
ALK2 InhibitionIn Vitro AssayEffective inhibitor
ToxicityAcute Toxicity TestNo toxicity at 2000 mg/kg
Viral Load ReductionInfluenza ModelSignificant reduction

Case Studies

  • ALK2 Targeting : A study focusing on ALK2 inhibitors highlighted the structural similarities between this compound and known ALK2 inhibitors like LDN-193189. The research provided insights into optimizing the compound's efficacy against ALK2-related disorders .
  • Antiviral Activity : Another investigation into the antiviral properties revealed that this compound could effectively reduce viral replication in infected mice, showcasing its potential as a therapeutic agent against viral infections .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-5-21-12(19)9-10(16-13(20)22-14(2,3)4)17-18-8-6-7-15-11(9)18/h6-8H,5H2,1-4H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYUGHDRKZRWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2N=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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